molecular formula C17H24N2O5 B1141472 (2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid CAS No. 102601-38-7

(2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid

Cat. No. B1141472
CAS RN: 102601-38-7
M. Wt: 336.38
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid, also known as Fmoc-L-methionine or Fmoc-Met-OH, is a derivative of the amino acid methionine. It is commonly used in peptide synthesis for the protection of the amino group during the coupling reaction.

Scientific Research Applications

Fmoc-Met-OH is widely used in peptide synthesis due to its ability to protect the amino group during the coupling reaction. It has been used in the synthesis of various peptides, including antimicrobial peptides, neuropeptides, and enzyme inhibitors. Additionally, Fmoc-Met-OH has been used in the synthesis of labeled peptides for imaging and diagnostic purposes.

Mechanism of Action

The mechanism of action of Fmoc-Met-OH is related to its ability to protect the amino group during the coupling reaction. The Fmoc group is typically removed through treatment with a base such as piperidine, revealing the amino group for the next coupling reaction.
Biochemical and Physiological Effects:
Fmoc-Met-OH does not have any known biochemical or physiological effects, as it is primarily used as a reagent in peptide synthesis.

Advantages and Limitations for Lab Experiments

One advantage of using Fmoc-Met-OH in peptide synthesis is its ability to protect the amino group during the coupling reaction, which can lead to higher yields and purity of the desired peptide. However, Fmoc-Met-OH can also be difficult to handle due to its low solubility in common solvents. Additionally, the Fmoc group can be difficult to remove completely, leading to residual Fmoc-Met-OH in the final peptide product.

Future Directions

For Fmoc-Met-OH include the development of new methods for its synthesis and purification, as well as the exploration of its use in the synthesis of novel peptides with potential therapeutic applications. Additionally, the use of Fmoc-Met-OH in the synthesis of labeled peptides for imaging and diagnostic purposes could be further explored.

Synthesis Methods

The synthesis of Fmoc-Met-OH involves the protection of the amino group of methionine with the Fmoc group. This is typically achieved through the reaction of methionine with Fmoc-Cl in the presence of a base such as triethylamine. The resulting Fmoc-Met-OH can then be purified through various chromatographic techniques.

properties

IUPAC Name

(2R)-4-methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-12(2)10-14(16(21)22)19-15(20)8-9-18-17(23)24-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,18,23)(H,19,20)(H,21,22)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMIZMAFNVITAO-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CCNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC(=O)CCNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid

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